molecular formula C25H17N3O7 B4645292 (1,3-dioxoisoindol-2-yl)methyl (E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoate

(1,3-dioxoisoindol-2-yl)methyl (E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoate

Cat. No.: B4645292
M. Wt: 471.4 g/mol
InChI Key: YUKIFQVJPDOEAO-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-dioxoisoindol-2-yl)methyl (E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoate is a complex organic compound characterized by its unique structure, which includes a dioxoisoindole core, a benzamido group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxoisoindol-2-yl)methyl (E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the dioxoisoindole core, followed by the introduction of the benzamido group and the nitrophenyl group. Common reagents used in these reactions include anhydrides, amines, and nitro compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxoisoindol-2-yl)methyl (E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, substituted benzamido compounds, and oxidized nitrophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,3-dioxoisoindol-2-yl)methyl (E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its interactions with molecular targets such as enzymes and receptors suggest possible applications in drug development for conditions like cancer and inflammatory diseases.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (1,3-dioxoisoindol-2-yl)methyl (E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor proteins.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Benzamido derivatives: Compounds with the benzamido group but lacking the dioxoisoindole core.

    Nitrophenyl derivatives: Compounds with the nitrophenyl group but different core structures.

Uniqueness

(1,3-dioxoisoindol-2-yl)methyl (E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoate is unique due to its combination of functional groups and core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl (E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O7/c29-22(17-8-2-1-3-9-17)26-21(14-16-7-6-10-18(13-16)28(33)34)25(32)35-15-27-23(30)19-11-4-5-12-20(19)24(27)31/h1-14H,15H2,(H,26,29)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKIFQVJPDOEAO-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)OCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1,3-dioxoisoindol-2-yl)methyl (E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoate
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(1,3-dioxoisoindol-2-yl)methyl (E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoate
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(1,3-dioxoisoindol-2-yl)methyl (E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoate
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(1,3-dioxoisoindol-2-yl)methyl (E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoate
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(1,3-dioxoisoindol-2-yl)methyl (E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoate
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(1,3-dioxoisoindol-2-yl)methyl (E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoate

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